molecular formula C10H12N4O B12634589 N-Ethyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-25-7

N-Ethyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B12634589
CAS No.: 921933-25-7
M. Wt: 204.23 g/mol
InChI Key: HULDODBRMRILFX-UHFFFAOYSA-N
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Description

N-Ethyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a benzotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of 7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine with ethylating agents under controlled conditions. Common reagents used in this synthesis include ethyl iodide or ethyl bromide, and the reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The benzotriazine core allows for substitution reactions, where functional groups can be introduced or replaced using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown promise in biological studies for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine: This compound has a similar structure but with a nitro group instead of a methyl group.

    7-Methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine: The parent compound without the ethyl group.

Uniqueness

N-Ethyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the benzotriazine core can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

921933-25-7

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

N-ethyl-7-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C10H12N4O/c1-3-11-10-12-8-5-4-7(2)6-9(8)14(15)13-10/h4-6H,3H2,1-2H3,(H,11,12,13)

InChI Key

HULDODBRMRILFX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(C=C(C=C2)C)[N+](=N1)[O-]

Origin of Product

United States

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